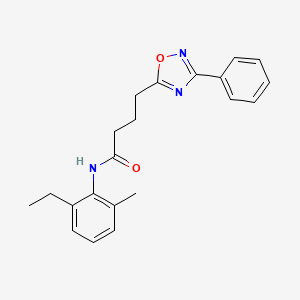![molecular formula C21H22N2O2S B11349743 2-{1-[(2-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B11349743.png)
2-{1-[(2-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(2-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole: is a heterocyclic compound with a piperidine ring fused to a benzothiazole moiety. Let’s break down its features:
Piperidine Ring: A six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.
Benzothiazole: A bicyclic aromatic system consisting of a benzene ring fused with a thiazole ring (containing sulfur and nitrogen atoms).
Preparation Methods
Synthetic Routes:
Several synthetic approaches exist for this compound. Here are some common methods:
-
Cyclization of 2-Aminobenzothiazole with 2-Chloroacetophenone
- React 2-aminobenzothiazole with 2-chloroacetophenone in the presence of a base (such as potassium carbonate) to form the piperidine ring.
- The reaction proceeds via nucleophilic substitution and cyclization.
- Reflux conditions are typically employed.
-
Multicomponent Reactions (MCRs)
- MCRs involving benzothiazole, piperidine, and other reagents can lead to the desired compound.
- These reactions offer efficiency and diversity in product formation.
Industrial Production:
The industrial-scale synthesis of this compound may involve optimized versions of the above methods, considering cost-effectiveness and scalability.
Chemical Reactions Analysis
Reactions:
Hydrogenation: Reduction of the benzothiazole ring.
Cyclization: Formation of the piperidine ring.
Amination: Introduction of amino groups.
Annulation: Fusion of two rings.
Cycloaddition: Formation of spiro compounds.
Common Reagents:
Hydrogen gas (H₂): for hydrogenation.
Base (e.g., potassium carbonate): for cyclization.
Ammonia (NH₃): for amination.
Major Products:
The main product is the titled compound itself, which combines the piperidine and benzothiazole moieties.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Potential drug candidates due to its structural features.
Chemistry: As a building block for designing new molecules.
Biology: Investigating its effects on biological systems.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, it’s essential to explore related structures in the literature to highlight its uniqueness.
Properties
Molecular Formula |
C21H22N2O2S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-methylphenoxy)ethanone |
InChI |
InChI=1S/C21H22N2O2S/c1-15-6-2-4-8-18(15)25-14-20(24)23-12-10-16(11-13-23)21-22-17-7-3-5-9-19(17)26-21/h2-9,16H,10-14H2,1H3 |
InChI Key |
WFRSUENYZHBESE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-fluorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide](/img/structure/B11349663.png)
![2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11349670.png)

![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11349683.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349702.png)
![2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B11349705.png)
![(4-Benzylpiperidin-1-yl)[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11349715.png)
![5-(3-fluoro-4-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11349718.png)
![5-(4-ethoxyphenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11349721.png)

![5-(3-fluoro-4-methylphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11349734.png)
